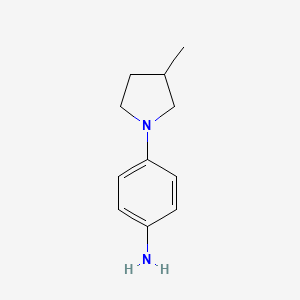

4-(3-Methylpyrrolidin-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylpyrrolidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-6-7-13(8-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKZUTYFHNQGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Methylpyrrolidin-1-yl)aniline (CAS: 1249602-03-6)

A Core Building Block for Advanced Drug Discovery and Development

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(3-Methylpyrrolidin-1-yl)aniline, a key chemical intermediate for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, synthesis, and analytical characterization, underpinned by field-proven insights and methodologies.

Introduction: The Significance of the Pyrrolidinyl-Aniline Scaffold

The pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence is due to the desirable physicochemical properties it imparts to molecules, including enhanced aqueous solubility and the ability to form crucial hydrogen bonds with biological targets. The aniline substructure, a primary aromatic amine, serves as a versatile handle for a wide array of chemical transformations, making it an ideal starting point for the synthesis of complex molecular architectures.

The combination of these two moieties in this compound creates a valuable building block with potential applications in various therapeutic areas. The methyl group on the pyrrolidine ring introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets, a critical aspect of modern drug design.

Physicochemical and Computed Properties

A thorough understanding of the fundamental properties of a compound is essential for its effective application in research and development. Below is a summary of the key physicochemical and computed properties of this compound.

| Property | Value | Source |

| CAS Number | 1249602-03-6 | [2][3] |

| Molecular Formula | C₁₁H₁₆N₂ | [3] |

| Molecular Weight | 176.26 g/mol | |

| Appearance | Oil | |

| InChI Key | PPKZUTYFHNQGLF-UHFFFAOYSA-N | |

| XLogP3 | 2.3 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 29.3 Ų | |

| Complexity | 162 |

Note: Computed properties are algorithmically generated and may vary slightly between different software packages.

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved through a two-step sequence involving a nucleophilic aromatic substitution (SNAᵣ) followed by a reduction of a nitro group. This approach is favored for its reliability and scalability.

Synthetic Workflow

The overall synthetic pathway is illustrated below:

Caption: Synthetic workflow for this compound.

Step 1: Nucleophilic Aromatic Substitution (SNAᵣ)

The first step involves the reaction of 1-fluoro-4-nitrobenzene with 3-methylpyrrolidine. The potent electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, making the fluorine atom an excellent leaving group.[4]

Mechanism: The reaction proceeds via a Meisenheimer complex intermediate. The lone pair of the nitrogen atom in 3-methylpyrrolidine attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the desired nitro-substituted product.

Detailed Experimental Protocol:

-

To a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 3-methylpyrrolidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(3-methylpyrrolidin-1-yl)-1-nitrobenzene.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding primary amine. This transformation is a fundamental and well-established reaction in organic synthesis.[5][6][7]

Mechanism: Catalytic hydrogenation is a common and clean method for this reduction. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Both the nitro compound and hydrogen gas are adsorbed onto the catalyst surface, where the transfer of hydrogen atoms to the nitro group proceeds in a stepwise manner, ultimately yielding the aniline. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.

Detailed Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 4-(3-methylpyrrolidin-1-yl)-1-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography if necessary.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.75 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -NH₂) |

| ~6.60 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -N(pyrrolidine)) |

| ~3.60 | br s | 2H | -NH₂ |

| ~3.40 - 3.10 | m | 4H | Pyrrolidine -CH₂- |

| ~2.40 | m | 1H | Pyrrolidine -CH- |

| ~2.10 | m | 1H | Pyrrolidine -CH₂- |

| ~1.80 | m | 1H | Pyrrolidine -CH₂- |

| ~1.10 | d, J ≈ 6.5 Hz | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | Ar-C (-NH₂) |

| ~140.0 | Ar-C (-N(pyrrolidine)) |

| ~116.0 | Ar-CH (ortho to -NH₂) |

| ~114.0 | Ar-CH (ortho to -N(pyrrolidine)) |

| ~53.0 | Pyrrolidine -CH₂- (adjacent to N) |

| ~48.0 | Pyrrolidine -CH₂- (adjacent to N) |

| ~35.0 | Pyrrolidine -CH- |

| ~31.0 | Pyrrolidine -CH₂- |

| ~19.0 | -CH₃ |

Note: These are predicted chemical shifts. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 176.13

-

Major Fragmentation Peaks: Fragmentation is expected to occur via loss of the methyl group (m/z = 161) and cleavage of the pyrrolidine ring.

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its structural features make it particularly suitable for targeting:

-

Kinases: The aniline nitrogen can be functionalized to form hinge-binding motifs common in kinase inhibitors.

-

G-protein coupled receptors (GPCRs): The pyrrolidine moiety can occupy hydrophobic pockets in GPCR binding sites.

-

Enzymes: The overall scaffold can be elaborated to design specific enzyme inhibitors.

The presence of a chiral center allows for the development of stereoisomers with potentially different pharmacological profiles, enabling the optimization of potency and selectivity while minimizing off-target effects.

Caption: Role of the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds in drug discovery. Its straightforward synthesis, coupled with the desirable properties of the pyrrolidinyl-aniline scaffold, makes it an attractive starting point for the development of new therapeutic agents. This guide has provided a comprehensive technical overview to support researchers in their endeavors to utilize this valuable chemical intermediate.

References

- Mykhailiuk, P., et al. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron.

- BenchChem. (2025).

- BenchChem. (2025). Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs.

- Royal Society of Chemistry. (2014).

- MDPI. (2019). Reduction of Nitrobenzene to Aniline by CO/H₂O in the Presence of Palladium Nanoparticles. Molecules.

-

ResearchGate. (2011). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... Retrieved from [Link]

-

MassBank. MSBNK-UvA_IBED-UI000201 - Aniline. Retrieved from [Link]

- Cao, S., et al. (2011). 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline. Acta Crystallographica Section E.

- Queen's University Belfast. (2016).

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

- University of Groningen. (2018).

-

PubChem. 4-(1-Methylpyrrolidin-3-yl)oxoaniline. Retrieved from [Link]

-

ResearchGate. (2011). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... Retrieved from [Link]

-

Dana Bioscience. This compound 50mg. Retrieved from [Link]

-

PubChem. 3-(Pyrrolidin-1-yl)aniline. Retrieved from [Link]

-

ResearchGate. (2023). Reduction in p-nitrobenzene to aniline. Retrieved from [Link]

-

YouTube. (2021). Mechanism of Reduction of Nitrobenzene to Aniline... Retrieved from [Link]

- Indian Institute of Science Education and Research, Kolkata. (n.d.).

- Li, L., et al. (2008).

- National MagLab. (2008). 3D 1H–13C–14N correlation solid-state NMR spectrum. Journal of Magnetic Resonance.

- Google Patents. (1969). US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl)

- MDPI. (2014). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.

-

ResearchGate. (2001). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... Retrieved from [Link]

-

ResearchGate. (2001). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

-

NIST. Aniline. Retrieved from [Link]

-

SpectraBase. 4-(but-3-en-1-yn-1-yl)aniline. Retrieved from [Link]

- New Journal of Chemistry. (n.d.).

Sources

- 1. danabiosci.com [danabiosci.com]

- 2. 1249602-03-6|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles | MDPI [mdpi.com]

- 6. pure.qub.ac.uk [pure.qub.ac.uk]

- 7. pure.rug.nl [pure.rug.nl]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(3-Methylpyrrolidin-1-yl)aniline

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Foreword: Understanding the Molecule

4-(3-Methylpyrrolidin-1-yl)aniline is a substituted aniline derivative incorporating a chiral 3-methylpyrrolidine moiety. Its structure presents a unique combination of a classic aromatic amine, which is a common pharmacophore, and a saturated N-heterocycle, which can influence solubility, basicity, and metabolic stability. As a building block in medicinal chemistry, understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling predictions of its behavior in biological systems and guiding formulation strategies.[1] This guide provides a detailed examination of these properties, outlining not just the "what" but the "why" and "how" of their determination, grounded in established scientific principles.

Core Physicochemical Profile

A summary of the key physicochemical parameters for this compound (CAS No: 1249602-03-6) is presented below. Where experimental data is not publicly available, this guide outlines the authoritative protocols for their determination.

| Property | Value / Data | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₆N₂ | Defines the elemental composition and is the basis for molecular weight calculation.[2] |

| Molecular Weight | 176.26 g/mol | Influences diffusion rates, membrane permeability, and fits within the general guidelines for "rule-of-five" oral bioavailability.[2][3] |

| Physical Form | Reported as an oil at room temperature.[3] | Dictates handling procedures and the choice of analytical methods (e.g., boiling point vs. melting point). Affects formulation choices (e.g., solutions, emulsions). |

| Boiling Point | Not experimentally reported. | A measure of volatility. High boiling points, as expected for this structure, necessitate purification by high-vacuum distillation. |

| Solubility | Not experimentally reported. | A critical determinant of absorption and bioavailability.[4][5] Poor solubility is a primary reason for the failure of drug candidates.[4] |

| pKa (Acid Dissociation Constant) | Not experimentally reported. | Determines the degree of ionization at a given pH. This impacts solubility, permeability across biological membranes, and receptor binding.[6][7] |

| logP (Octanol-Water Partition Coefficient) | Not experimentally reported. | Measures lipophilicity, which is crucial for predicting membrane permeability, protein binding, and potential for toxicity.[8] |

General Analytical Workflow

The comprehensive characterization of a novel compound like this compound follows a logical progression. The workflow ensures that each subsequent test is performed on a well-characterized, pure sample.

Caption: Workflow for Physicochemical Characterization.

Experimental Protocols & Methodologies

As a Senior Application Scientist, the choice of method is dictated by the need for accuracy, reproducibility, and relevance to the compound's intended application. The following protocols are designed to be self-validating systems.

Identity and Purity Confirmation

Causality: Before measuring any physical property, it is imperative to confirm the molecular structure and assess the purity of the sample. Contaminants can significantly alter results, for instance, by depressing a melting point or affecting solubility measurements.

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol:

-

Dissolve ~5-10 mg of this compound oil in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H Signals: Aromatic protons (aniline ring), pyrrolidine ring protons, and the methyl group protons. Splitting patterns and integrations will be key for confirming the structure.

-

Expected ¹³C Signals: Distinct signals for the aromatic carbons, the aliphatic carbons of the pyrrolidine ring, and the methyl carbon.

-

-

Trustworthiness: The solvent peak (e.g., CDCl₃ at 7.26 ppm) serves as an internal reference. The consistency between ¹H and ¹³C spectra provides a high degree of confidence in the structural assignment.[9][10]

4.1.2 Mass Spectrometry (MS)

-

Protocol:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) source coupled to a mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

-

Trustworthiness: The primary validation is the observation of the protonated molecular ion [M+H]⁺ at m/z 177.27, corresponding to the molecular weight of 176.26 Da. High-resolution mass spectrometry (HRMS) should yield a mass accurate to within 5 ppm, confirming the elemental formula C₁₁H₁₆N₂.

Solubility Determination

Solubility is arguably one of the most critical physicochemical properties in drug discovery, directly influencing bioavailability.[5][11] It's essential to distinguish between kinetic and thermodynamic solubility, as they answer different questions. Kinetic solubility is a high-throughput measure of precipitation used for early screening, while thermodynamic solubility is the true equilibrium value needed for late-stage development.[5][11][12]

Caption: Decision tree for selecting a solubility assay.

4.2.1 Thermodynamic Solubility (Shake-Flask Method) This method determines the equilibrium solubility and is considered the gold standard.[5]

-

Protocol:

-

Add an excess amount of this compound (e.g., 2 mg, ensuring solid is visible) to a known volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[4]

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Causality: Agitate the suspension for 24-48 hours. This extended time is crucial to ensure that a true equilibrium between the dissolved and undissolved compound is reached.

-

After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantify the concentration of the compound in the filtrate using a validated HPLC-UV method.

-

-

Trustworthiness: The system is validated by ensuring the presence of excess solid at the end of the experiment. The HPLC method must be calibrated with standard solutions of known concentrations.

Lipophilicity (logP) Determination

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. It governs how a drug candidate partitions into lipid bilayers, a key step in absorption.[8]

-

Protocol (Shake-Flask Method):

-

Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol for this compound).

-

Add a known volume of this stock solution to a separatory funnel containing pre-saturated n-octanol and pre-saturated water (or buffer at pH 7.4).

-

Causality: The use of pre-saturated solvents is critical to prevent volume changes during the experiment, which would introduce errors in the final concentration measurements.

-

Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate completely (can take up to several hours).

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each layer using HPLC-UV or UV-Vis spectroscopy.

-

Calculate logP as: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous])

-

-

Trustworthiness: The experiment should be run in triplicate. A control compound with a known logP value should be tested in parallel to validate the experimental system. The sum of the compound mass in both phases should equal the initial mass added, confirming no material was lost.

Basicity (pKa) Determination

As an aniline derivative, this compound is a weak base.[13] The pKa of its conjugate acid (the anilinium ion) will define its ionization state across the physiological pH range of the gastrointestinal tract, which is critical for absorption.[6]

-

Protocol (Potentiometric Titration):

-

Accurately weigh and dissolve a known amount of the compound in a solvent mixture, typically water with a co-solvent like methanol or DMSO to ensure solubility.

-

Use a calibrated pH meter to monitor the pH of the solution.

-

Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

-

Record the pH as a function of the volume of titrant added.

-

Data Analysis: Plot the titration curve (pH vs. volume of HCl). The pKa is the pH at the half-equivalence point, where half of the aniline has been protonated.

-

-

Trustworthiness: The pH meter must be calibrated with at least two standard buffers (e.g., pH 4, 7, and 10) before starting. The concentration of the HCl titrant must be accurately known. The presence of the electron-donating pyrrolidine group is expected to make the aniline nitrogen slightly more basic (higher pKa) than aniline itself (pKa ≈ 4.6).[7][13]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for aromatic amines apply.

-

Hazards: Aromatic amines are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[14][15] They may cause skin and eye irritation.[15][16]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.[14]

Conclusion

This compound is a compound with significant potential in drug discovery. Its physicochemical profile, governed by the interplay between the aromatic aniline core and the aliphatic methylpyrrolidine substituent, dictates its drug-like properties. While key data such as its precise solubility, pKa, and logP require experimental determination, the robust, validated protocols outlined in this guide provide a clear path for obtaining this critical information. A thorough understanding of these parameters is the foundation upon which successful drug development programs are built, enabling scientists to make informed decisions, mitigate risks, and ultimately accelerate the journey from chemical entity to therapeutic agent.

References

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). [Link]

-

ResearchGate. Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Angene Chemical. (2021-05-01). Safety Data Sheet. [Link]

-

Chemsrc. 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride. (2025-09-14). [Link]

-

Melting point determination. [Link]

-

EMBIBE. (2023-01-25). Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]

-

MaChemGuy. (2016-03-17). Amines 5. Identification of Primary & Secondary Amines. YouTube. [Link]

-

FooDB. (2010-04-08). Showing Compound Aniline (FDB003571). [Link]

-

Statistical Analysis of Substituent Effects on pKa of Aniline. (2024-12-11). Journal of Engineering Research and Applied Science. [Link]

-

ResearchGate. The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. [Link]

-

PubChem. 4-(1-Methylpyrrolidin-3-yl)oxoaniline. [Link]

-

MDPI. (2024-09-24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

-

European Journal of Chemistry. Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

Doc Brown's Chemistry. Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding. [Link]

-

Scientific Reports. (2024-11-09). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. [Link]

-

Dana Bioscience. This compound 50mg. [Link]

-

Beijing Think-Far Technology Co.,Ltd. This compound - CAS:1249602-03-6. [Link]

-

Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

-

Green Chemistry (RSC Publishing). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. [Link]

-

MDPI. (2023-06-10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

PubChem. 4-(3-Methoxy-4-methylpiperidin-1-yl)aniline. [Link]

-

Cheméo. Chemical Properties of Aniline (CAS 62-53-3). [Link]

-

ResearchGate. An improved synthesis, spectroscopic (FT-IR, NMR) study and DFT computational analysis.... [Link]

-

SciSpace. (2014-12-26). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 1249602-03-6 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. journaleras.com [journaleras.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Showing Compound Aniline (FDB003571) - FooDB [foodb.ca]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. angenechemical.com [angenechemical.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to 4-(3-Methylpyrrolidin-1-yl)aniline: Properties and Applications in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical compound 4-(3-Methylpyrrolidin-1-yl)aniline. It details the core physicochemical properties, including molecular formula and weight, and presents a hypothetical, yet plausible, experimental workflow for its application as a key building block in medicinal chemistry. The guide is designed to offer both foundational data and field-proven insights, emphasizing the rationale behind methodological choices in synthesis and characterization. All protocols are presented as self-validating systems, and key claims are supported by authoritative sources.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aniline derivative incorporating a methylpyrrolidine moiety. This structural combination makes it a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. The aniline group provides a reactive site for various chemical transformations, while the pyrrolidine ring, a common scaffold in FDA-approved drugs, can influence solubility, metabolic stability, and target binding affinity.[1][2] The primary identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [3][4] |

| CAS Number | 1249602-03-6 | [3][4] |

| Molecular Formula | C₁₁H₁₆N₂ | [3][4] |

| Molecular Weight | 176.26 g/mol | [3][4] |

| Physical Form | Oil | [5] |

| InChI Key | PPKZUTYFHNQGLF-UHFFFAOYSA-N | [5] |

Role in Medicinal Chemistry and Drug Discovery

Aniline and its derivatives are foundational scaffolds in drug development, prized for their versatility in forming a wide range of chemical bonds.[6] However, the aniline structure itself can be prone to metabolic oxidation in the liver, potentially leading to toxic metabolites.[6][7] The strategic modification of the aniline core, such as the inclusion of the 3-methylpyrrolidine group, is a key strategy employed by medicinal chemists to mitigate these risks. This substitution can alter the electronic properties of the aniline ring and introduce steric hindrance, thereby influencing metabolic pathways and improving the compound's safety profile and pharmacokinetic properties.[6]

The pyrrolidine moiety is present in numerous approved drugs, highlighting its importance for establishing favorable interactions with biological targets and imparting drug-like properties.[1][2] Therefore, this compound serves as a pre-functionalized building block, enabling the efficient incorporation of this valuable scaffold into novel drug candidates.

Hypothetical Experimental Workflow: Synthesis of a Bioactive Amide

To illustrate the utility of this compound, this section outlines a standard, robust protocol for its use in the synthesis of a target amide via acylation. This process is a cornerstone of medicinal chemistry for linking molecular fragments.

Objective: To synthesize N-(4-(3-methylpyrrolidin-1-yl)phenyl)acetamide from this compound and acetyl chloride.

Causality of Experimental Design:

-

Reaction Choice: Amide coupling is one of the most reliable and well-understood reactions in organic synthesis, making it ideal for creating stable linkages in drug candidates.

-

Solvent: Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both the starting materials and the intermediate products without participating in the reaction.

-

Base: Triethylamine (TEA) is a non-nucleophilic organic base used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical because the presence of acid would protonate the aniline starting material, rendering it unreactive.

-

Purification: Column chromatography is the gold standard for purifying small organic molecules, allowing for the separation of the desired product from unreacted starting materials and byproducts based on polarity.

-

Validation: Thin-Layer Chromatography (TLC) is used for rapid reaction monitoring, while High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provide definitive confirmation of product purity and identity.

Step-by-Step Synthesis Protocol

-

Preparation: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.76 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is done to control the exothermic reaction upon addition of the acylating agent.

-

Base Addition: Add triethylamine (TEA) (2.1 mL, 15 mmol) to the stirred solution.

-

Acylation: Add acetyl chloride (0.78 mL, 11 mmol) dropwise to the reaction mixture over 10 minutes. Ensure the temperature remains below 5°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexanes as the mobile phase until the starting aniline spot is no longer visible.

-

Quenching: Upon completion, carefully add 20 mL of saturated sodium bicarbonate solution to quench any remaining acetyl chloride and neutralize the triethylammonium hydrochloride salt.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM (20 mL each). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%).

-

Analysis:

-

Combine the pure fractions as identified by TLC.

-

Remove the solvent in vacuo to yield the final product, N-(4-(3-methylpyrrolidin-1-yl)phenyl)acetamide.

-

Confirm the identity and purity of the final compound using Mass Spectrometry (MS) to verify the molecular weight and HPLC for purity assessment.

-

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and validation process.

Caption: Workflow for the synthesis and validation of a target amide.

Safety and Handling

As with all aniline derivatives, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be performed in a well-ventilated chemical fume hood. It is classified as harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[5] Users should consult the Safety Data Sheet (SDS) provided by the supplier before use.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Aniline replacement in drug-like compounds. Cresset Group. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. 1249602-03-6|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 1249602-03-6 [sigmaaldrich.com]

- 6. cresset-group.com [cresset-group.com]

- 7. news.umich.edu [news.umich.edu]

A Technical Guide to the Spectroscopic Characterization of 4-(3-Methylpyrrolidin-1-yl)aniline

This guide provides an in-depth technical overview of the spectroscopic characterization of the compound 4-(3-Methylpyrrolidin-1-yl)aniline, a molecule of interest for researchers, scientists, and drug development professionals. With a focus on scientific integrity and practical application, this document outlines the expected spectroscopic data and the methodologies for their acquisition and interpretation.

Introduction: Unveiling the Molecular Signature

This compound (CAS No. 1249602-03-6) is a substituted aniline derivative with a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol .[1][2] Its structure, featuring a methyl-substituted pyrrolidine ring attached to an aniline moiety, suggests potential applications as a building block in medicinal chemistry and materials science. A thorough spectroscopic analysis is paramount for confirming its identity, purity, and for elucidating its electronic and structural properties. This guide will delve into the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain a detailed map of the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the aromatic protons of the aniline ring and the aliphatic protons of the methylpyrrolidine moiety. The chemical shifts are influenced by the electron-donating nature of the amino group and the pyrrolidine nitrogen, as well as the local magnetic environments of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic H (ortho to -NH₂) | 6.60 - 6.70 | Doublet | 2H |

| Aromatic H (meta to -NH₂) | 6.95 - 7.05 | Doublet | 2H |

| -NH₂ | 3.50 - 4.50 | Broad Singlet | 2H |

| Pyrrolidine CH₂ (adjacent to N) | 3.20 - 3.40 | Multiplet | 2H |

| Pyrrolidine CH (with methyl group) | 2.30 - 2.50 | Multiplet | 1H |

| Pyrrolidine CH₂ | 1.80 - 2.20 | Multiplet | 2H |

| Pyrrolidine CH₂ (adjacent to N) | 2.90 - 3.10 | Multiplet | 2H |

| Methyl CH₃ | 1.05 - 1.15 | Doublet | 3H |

Disclaimer: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The number of unique carbon signals will confirm the molecular symmetry, and their chemical shifts will indicate the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (ipso, attached to N) | 145.0 - 148.0 |

| Aromatic C (ortho to -NH₂) | 114.0 - 116.0 |

| Aromatic C (meta to -NH₂) | 120.0 - 122.0 |

| Aromatic C (para, attached to pyrrolidine) | 140.0 - 143.0 |

| Pyrrolidine C (adjacent to N) | 52.0 - 55.0 |

| Pyrrolidine C (with methyl group) | 35.0 - 38.0 |

| Pyrrolidine C | 30.0 - 33.0 |

| Pyrrolidine C (adjacent to N) | 47.0 - 50.0 |

| Methyl C | 18.0 - 22.0 |

Disclaimer: These are predicted values. Experimental verification is necessary.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration.

Section 2: Mass Spectrometry (MS) - Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer insights into its structure through fragmentation analysis.

Expected Mass Spectrum

For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (176.26). Depending on the ionization technique used, a protonated molecule [M+H]⁺ at m/z 177.14 might also be observed.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Significance |

| 176 | [C₁₁H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 177 | [C₁₁H₁₇N₂]⁺ | Protonated Molecule [M+H]⁺ |

| 161 | [C₁₀H₁₃N₂]⁺ | Loss of a methyl group (•CH₃) |

| 93 | [C₆H₇N]⁺ | Aniline fragment |

Disclaimer: Fragmentation patterns are highly dependent on the ionization energy and the specific mass spectrometer used.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that induces fragmentation, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield the molecular ion peak.

-

Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment peaks.

Section 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic parts, C=C bonds of the aromatic ring, and C-N bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3050 - 3000 | C-H stretch | Aromatic C-H |

| 2980 - 2850 | C-H stretch | Aliphatic C-H (pyrrolidine, methyl) |

| 1620 - 1580 | C=C stretch | Aromatic Ring |

| 1520 - 1480 | C=C stretch | Aromatic Ring |

| 1350 - 1250 | C-N stretch | Aromatic Amine |

| 1250 - 1020 | C-N stretch | Aliphatic Amine |

Disclaimer: These are general ranges, and the exact peak positions can be influenced by the molecular environment.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a dispersion in a KBr pellet. For solutions, a suitable IR-transparent solvent is required.

-

Data Acquisition: Place the prepared sample in the beam of an FTIR spectrometer.

-

Spectrum Recording: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Section 4: Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression from initial sample analysis to final structure confirmation.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound, through the synergistic use of NMR, MS, and IR techniques, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and outlined protocols in this guide serve as a valuable resource for researchers in the synthesis, analysis, and application of this compound. Adherence to rigorous experimental procedures and a thorough understanding of spectroscopic principles are essential for ensuring the quality and reliability of the data, which is the cornerstone of sound scientific research and development.

References

Sources

1H NMR and 13C NMR spectrum of 4-(3-Methylpyrrolidin-1-yl)aniline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-(3-Methylpyrrolidin-1-yl)aniline

Molecular Structure and Electronic Environment

This compound is comprised of two key structural motifs: a para-substituted aniline ring and a 3-methylpyrrolidine ring. The nitrogen atom of the pyrrolidine ring acts as a strong electron-donating group (EDG) through resonance with the aromatic system. This electronic effect significantly influences the chemical environment, and therefore the NMR chemical shifts, of the aromatic protons and carbons. Furthermore, the pyrrolidine ring contains a chiral center at the C3 position, which introduces diastereotopicity for the methylene protons at C2 and C4, leading to more complex splitting patterns in the ¹H NMR spectrum.

A clear understanding of the molecular structure is paramount for accurate spectral assignment. The numbering convention used throughout this guide is presented below.

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms. The predicted spectrum is analyzed by dividing the molecule into its aromatic and aliphatic regions. The solvent is assumed to be CDCl₃, a common choice for organic compounds.

Aromatic Region (δ 6.5 - 7.0 ppm)

The para-substitution pattern on the aniline ring creates a symmetrical electronic environment, resulting in an AA'BB' spin system.

-

H3/H5 Protons: These protons are ortho to the electron-donating amino (-NH₂) group and meta to the pyrrolidinyl group. The strong shielding effect of the amino group will cause these protons to appear at a relatively high field (upfield) for aromatic protons. They are expected to appear as a doublet.

-

H2/H6 Protons: These protons are ortho to the electron-donating pyrrolidinyl group and meta to the amino group. The nitrogen of the pyrrolidine ring also strongly shields these protons. They will appear as a doublet, slightly downfield from H3/H5. The coupling constant between these adjacent aromatic protons (³JHH) is typically in the range of 7-9 Hz.[1][2]

Amino Group Proton (δ ~3.6 ppm)

-

-NH₂ Protons: The protons of the primary amine will typically appear as a broad singlet.[3] The chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Aliphatic Pyrrolidine Region (δ 1.0 - 3.5 ppm)

The analysis of this region is complicated by the chiral center at C3', which renders the geminal protons on C2' and C4' diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.

-

C5'-H₂ and C2'-H₂ Protons (δ ~3.0 - 3.4 ppm): These are the methylene protons adjacent to the ring nitrogen. Their proximity to the electron-withdrawing nitrogen and the deshielding effect of the aromatic ring places them furthest downfield in the aliphatic region. Due to diastereotopicity, four distinct signals, each appearing as a complex multiplet, are expected.

-

C4'-H₂ Protons (δ ~1.7 - 2.2 ppm): These methylene protons are further from the nitrogen and are expected to be more upfield. The two protons are diastereotopic and will appear as separate complex multiplets.

-

C3'-H Proton (δ ~2.3 - 2.6 ppm): This methine proton is coupled to the adjacent methylene protons (C2' and C4') and the methyl protons. It will appear as a complex multiplet.

-

C-Methyl Protons (-CH₃) (δ ~1.1 ppm): The methyl group attached to the chiral center C3' will be split by the single proton on C3'. Therefore, it is expected to appear as a doublet with a coupling constant (³JHH) of approximately 6-7 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 / H6 | 6.85 | d (doublet) | ~8.5 |

| H3 / H5 | 6.65 | d (doublet) | ~8.5 |

| -NH₂ | ~3.60 | br s (broad singlet) | - |

| C2'-H₂, C5'-H₂ | 3.0 - 3.4 | m (multiplet) | - |

| C3'-H | 2.3 - 2.6 | m (multiplet) | - |

| C4'-H₂ | 1.7 - 2.2 | m (multiplet) | - |

| -CH₃ (on C3') | 1.10 | d (doublet) | ~6.5 |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. The chemical shifts are highly sensitive to the electronic environment.[4][5]

Aromatic Region (δ 110 - 150 ppm)

The electron-donating effects of the two nitrogen substituents strongly influence the aromatic carbon shifts.[6][7]

-

C1 (ipso-N-pyrrolidine): This quaternary carbon is attached to the pyrrolidinyl nitrogen. It is expected to be significantly deshielded due to the direct attachment of the electronegative nitrogen and its involvement in the aromatic system, but also shielded by the resonance donation. Its predicted shift is around 140 ppm.

-

C4 (ipso-NH₂): This carbon is attached to the amino group. Similar to C1, it is strongly influenced by the nitrogen, with a predicted shift around 138 ppm.

-

C2 / C6: These carbons are ortho to the pyrrolidinyl group and are strongly shielded by its electron-donating resonance effect. Their chemical shift will be upfield relative to benzene, predicted around 115 ppm.

-

C3 / C5: These carbons are ortho to the amino group and will also be strongly shielded, appearing at a similar upfield position, predicted around 117 ppm.

Aliphatic Pyrrolidine Region (δ 15 - 60 ppm)

The shifts in this region are characteristic of sp³ hybridized carbons in a five-membered ring.[8]

-

C2' / C5': These carbons are directly attached to the nitrogen atom and are the most deshielded of the aliphatic carbons, expected around 54 ppm.

-

C4': This methylene carbon is beta to the nitrogen and is expected to appear around 34 ppm.

-

C3': This methine carbon is substituted with the methyl group and is expected around 32 ppm.

-

-CH₃ (on C3'): The methyl carbon is typically found in the high-field region of the spectrum, predicted to be around 18 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) |

| C1 | 140.0 |

| C4 | 138.2 |

| C3 / C5 | 117.1 |

| C2 / C6 | 115.5 |

| C2' / C5' | 54.3 |

| C4' | 34.1 |

| C3' | 32.5 |

| -CH₃ (on C3') | 18.0 |

Experimental Protocols

Acquiring high-quality NMR data is essential for structural verification. The following section outlines a standard protocol for the characterization of synthesized aniline derivatives.[9]

Sample Preparation

-

Mass Determination: Accurately weigh 5-10 mg of the purified this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue.

-

Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

-

Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common practice.

NMR Data Acquisition Workflow

The following diagram illustrates the logical flow for acquiring and processing NMR data for structural elucidation.

Caption: Workflow for NMR spectral acquisition and analysis.

Spectrometer Parameters

-

¹H NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Number of Scans (NS): 16 to 32 scans for good signal-to-noise.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width: 0 to 12 ppm.

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

-

Number of Scans (NS): 512 to 2048 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width: 0 to 220 ppm.[4]

-

Conclusion

This guide provides a robust, theory-backed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling patterns are based on the fundamental electronic and structural properties of the molecule, supported by data from analogous compounds. The provided experimental protocols offer a validated methodology for obtaining high-resolution spectra. This document serves as a critical resource for scientists engaged in the synthesis and characterization of novel aniline derivatives, enabling confident structural elucidation and purity assessment.

References

-

Botherner-By, A. A., & Naar-Colin, C. (1962). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 40(12), 2325-2331. [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

- Jones, R. A., & Bean, G. P. (1977). The chemistry of pyrroles. Academic Press. (Note: A general reference for pyrrole/pyrrolidine chemistry, URL not available for specific book).

-

Abraham, R. J., et al. (1996). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (7), 1000-1006. [Link]

-

Oregon State University. 13C NMR Chemical Shift. CH 335. [Link]

-

University of Calgary. A guide to 13C NMR chemical shift values. [Link] (Note: Link is to a general educational resource on NMR shifts).

-

Narayanan, K. L., et al. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Journal of Molecular Structure, 1002(1-3), 125-133. [Link]

-

Royal Society of Chemistry. (2015). Facile Access to α-Aryl Substituted Pyrrolidines. Supporting Information. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. rsc.org [rsc.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

mass spectrometry analysis of 4-(3-Methylpyrrolidin-1-yl)aniline

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(3-Methylpyrrolidin-1-yl)aniline

Foreword: A Molecule-Centric Approach to Mass Spectrometry

In the landscape of pharmaceutical research and drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. This compound, a compound featuring both an aromatic amine and a substituted heterocyclic moiety, presents a unique analytical challenge. Its analysis demands more than a generic protocol; it requires a deep, mechanistic understanding of how the molecule will behave within the mass spectrometer. This guide eschews a one-size-fits-all template. Instead, we will deconstruct the analysis from first principles, building a robust methodological framework grounded in the specific chemical properties of the analyte. As scientists, our goal is not merely to generate data, but to understand its origin and meaning. This document is structured to guide you through that process of discovery, from ionization theory to the interpretation of complex fragmentation patterns.

Foundational Principles: Ionization and Mass Analysis

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is the single most critical parameter, as it dictates the nature of the ions that will be measured. For a molecule like this compound, which possesses basic nitrogen atoms and is likely to be analyzed via Liquid Chromatography (LC), the choice between "soft" and "hard" ionization is clear.

The Case for Electrospray Ionization (ESI): A Soft Landing

Electrospray Ionization (ESI) is a soft ionization method ideally suited for polar, non-volatile molecules like our target analyte.[1] In positive-ion mode, the analyte solution is sprayed through a high-voltage capillary, creating a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[2]

Why ESI is the Superior Choice:

-

Analyte Suitability: this compound has two basic nitrogen atoms (the aniline primary amine and the pyrrolidine tertiary amine), which are readily protonated in the acidic mobile phases commonly used in reverse-phase LC. This makes it an excellent candidate for positive-ion ESI.

-

Soft Ionization and the Molecular Ion: ESI imparts minimal excess energy to the molecule.[2] This is crucial as it typically results in the formation of an abundant protonated molecule, [M+H]⁺, with little to no in-source fragmentation. The accurate mass of this ion (m/z 177.139) provides the foundational piece of evidence: the molecular weight of the compound.

-

LC-MS Compatibility: ESI is the premier ionization technique for interfacing liquid chromatography with mass spectrometry, allowing for the analysis of complex mixtures and the separation of isomers.[3]

In contrast, harder ionization techniques like Electron Ionization (EI), common in GC-MS, would bombard the molecule with high-energy electrons, causing extensive and often uncontrollable fragmentation.[3] This would likely obliterate the molecular ion, making it difficult to determine the parent mass.[4]

Mass Analyzers: Resolving and Detecting Ions

Once ionized, the ions are guided into the mass analyzer. For definitive structural work, high-resolution mass analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) are preferred. For this guide, we will focus on the widely accessible Quadrupole Time-of-Flight (Q-TOF) platform.

-

Quadrupole (Q): Acts as a mass filter, capable of selecting ions of a specific mass-to-charge ratio (m/z). This is essential for tandem mass spectrometry (MS/MS).

-

Time-of-Flight (TOF): Measures the m/z of ions based on the time it takes for them to travel a fixed distance. TOF analyzers offer high resolution and mass accuracy, allowing for the determination of elemental composition.[5]

Experimental Protocol: A Validated LC-MS/MS Workflow

This section provides a detailed, step-by-step methodology for the analysis of this compound. Each step is designed to ensure reproducibility and data integrity.

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard and dissolve in 1 mL of methanol or acetonitrile.

-

Working Standard Solutions: Perform serial dilutions of the stock solution with 50:50 methanol:water to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Sample Preparation: For samples in a biological matrix (e.g., plasma), a protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interferences. A polymeric cation exchange SPE cartridge can be effective for retaining the basic analyte.[6] Elute with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol) and evaporate to dryness before reconstituting in the initial mobile phase.

Liquid Chromatography (LC) Parameters

-

Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Rationale: The C18 stationary phase provides excellent retention for the moderately nonpolar molecule. The acidic mobile phase (formic acid) ensures the analyte is protonated for efficient ESI ionization and good peak shape.

-

Gradient Elution:

Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters (Q-TOF)

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3500 V

-

Nebulizing Gas (N₂): 45 psi

-

Drying Gas (N₂): 10 L/min at 325 °C

-

Acquisition Mode: Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID).

-

MS1 Scan Range: m/z 50-500

-

Precursor Ion for MS/MS: m/z 177.14

-

Collision Energy (CE): Ramped (e.g., 15-40 eV). Using a range of collision energies ensures the capture of both low-energy (stable) and high-energy (smaller) fragments, providing a richer spectrum for interpretation.

-

MS2 Scan Range: m/z 40-180

The entire analytical workflow can be visualized as follows:

Caption: High-level workflow for LC-MS/MS analysis.

Interpretation: Deconstructing the Mass Spectrum

The power of tandem mass spectrometry lies in the interpretation of fragmentation patterns to deduce a molecule's structure.[7] For this compound, protonation is most likely to occur on the more basic tertiary nitrogen of the pyrrolidine ring. The resulting precursor ion ([M+H]⁺, m/z 177.14) is then subjected to CID, inducing fragmentation.

Predicted Mass Spectrum Data

| Ion Description | Predicted m/z | Elemental Composition |

| Protonated Molecule [M+H]⁺ | 177.1392 | C₁₁H₁₇N₂⁺ |

| Major Fragment 1 | 120.0813 | C₈H₁₀N⁺ |

| Major Fragment 2 | 93.0578 | C₆H₇N⁺• |

| Minor Fragment 3 | 84.0813 | C₅H₁₀N⁺ |

Proposed Fragmentation Pathway

The fragmentation of protonated amines is often dominated by alpha-cleavage, which involves the cleavage of a bond adjacent to the charged nitrogen atom.[8] In this case, the most plausible major pathway involves a ring-opening alpha-cleavage followed by the loss of a stable neutral molecule, leading to a highly stabilized iminium ion.

-

Precursor Ion (m/z 177.14): The molecule is protonated, with the charge likely localized on the pyrrolidine nitrogen.

-

Alpha-Cleavage and Ring Opening: The collision energy induces homolytic cleavage of the C2-C3 bond within the pyrrolidine ring, which is alpha to the charged nitrogen.

-

Neutral Loss: This is followed by a hydrogen rearrangement and cleavage of the C4-C5 bond, leading to the expulsion of a neutral butene molecule (C₄H₈, 56.11 Da).

-

Major Fragment Ion (m/z 120.08): The resulting fragment is a highly stable, resonance-delocalized vinyl-iminium ion attached to the aniline ring. This fragment is predicted to be the base peak in the MS/MS spectrum.

-

Alternative Pathway: A secondary, higher-energy fragmentation could involve the cleavage of the C-N bond linking the two rings, resulting in the formation of an aniline radical cation at m/z 93.06.

This primary fragmentation pathway can be visualized as follows:

Caption: Predicted major fragmentation pathways.

Conclusion and Applications

This guide outlines a comprehensive and scientifically grounded approach to the mass spectrometric analysis of this compound. By selecting the appropriate soft ionization technique (ESI), employing a high-resolution mass analyzer (Q-TOF), and understanding the predictable fragmentation pathways dominated by alpha-cleavage, researchers can confidently identify and quantify this compound. This methodology is directly applicable to various stages of drug development, including:

-

Metabolite Identification: Identifying biotransformations on either the aniline or pyrrolidine rings.

-

Pharmacokinetic Studies: Quantifying drug and metabolite levels in biological fluids.

-

Process Chemistry: Monitoring synthesis and identifying impurities.

-

Forced Degradation Studies: Characterizing degradation products to assess stability.

The principles detailed herein provide a robust framework that can be adapted for the analysis of other complex molecules containing aromatic amine and heterocyclic functionalities.

References

-

Casal, S., et al. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. Journal of Chromatography A, 1040(1), 105-14. Available at: [Link]

-

Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737. Available at: [Link]

-

Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 20(8), 1101-1117. Available at: [Link]

-

American Society for Mass Spectrometry. (n.d.). Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

-

Singh, N. (2021). Ionization Methods in Mass Spectrometry. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

Fair, N. P., et al. (2001). Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms. Journal of Chromatography A, 917(1-2), 159-65. Available at: [Link]

-

Zhu, Z.-J., et al. (2013). Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database. Nature Protocols, 8(3), 451-60. Available at: [Link]

-

Griffin, C. T., et al. (2014). Liquid Chromatography Tandem Mass Spectrometry Detection of Targeted Pyrrolizidine Alkaloids in Honeys Purchased within Ireland. Journal of Agricultural and Food Chemistry, 62(33), 8274-8283. Available at: [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. youtube.com [youtube.com]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

solubility of 4-(3-Methylpyrrolidin-1-yl)aniline in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(3-Methylpyrrolidin-1-yl)aniline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. We delve into the theoretical principles governing its solubility, present a rigorously validated experimental protocol for solubility determination, and offer a detailed discussion of its solubility profile in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, purification processes, and formulation strategies involving this compound.

Introduction: The Significance of this compound

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is often incorporated into bioactive molecules, making it a crucial building block for the synthesis of various therapeutic agents. A thorough understanding of its solubility in organic solvents is paramount for several critical aspects of drug development, including:

-

Reaction Kinetics and Optimization: The rate and efficiency of chemical reactions are often dictated by the concentration of reactants in the solvent. Precise solubility data allows for the selection of optimal solvent systems to maximize reaction yields and minimize side products.

-

Purification and Crystallization: The purification of active pharmaceutical ingredients (APIs) and their intermediates frequently relies on crystallization. Knowledge of solubility is essential for designing efficient crystallization processes, including the choice of anti-solvents and the control of supersaturation.

-

Formulation Development: For APIs intended for oral or parenteral administration, their solubility in various excipients and solvent systems is a critical determinant of bioavailability. Early characterization of solubility can guide the development of effective drug delivery systems.

This guide aims to provide a foundational understanding of the solubility of this compound, enabling scientists to make informed decisions throughout the drug development lifecycle.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility. A more nuanced understanding requires consideration of the specific molecular interactions at play.

The dissolution of a crystalline solid, such as this compound, can be conceptualized as a two-step process:

-

Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvation: Energy is released when the solute molecules are surrounded and stabilized by solvent molecules.

The overall enthalpy of solution is the net result of these two processes. For a solute to dissolve, the energy released during solvation must be comparable to or greater than the energy required to overcome the lattice energy.

Molecular Structure and Polarity of this compound

The molecular structure of this compound features both polar and non-polar regions, which contribute to its complex solubility profile:

-

Polar Moieties: The primary amine (-NH2) group on the aniline ring is capable of acting as both a hydrogen bond donor and acceptor. The tertiary amine within the methylpyrrolidine ring can act as a hydrogen bond acceptor. These groups contribute to the compound's affinity for polar solvents.

-

Non-Polar Regions: The aromatic phenyl ring and the aliphatic methylpyrrolidine ring are non-polar in nature and will preferentially interact with non-polar solvents through van der Waals forces.

The balance between these polar and non-polar characteristics will ultimately determine the solubility of this compound in a given solvent.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust and reproducible method for determining the solubility of this compound using the isothermal shake-flask method. This method is considered a gold standard for solubility measurement due to its accuracy and reliability.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram:

Figure 1. Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound to a known volume (e.g., 2 mL) of each selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Phase Separation and Sampling:

-

After equilibration, centrifuge the vials at a sufficient speed and duration to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. Avoid disturbing the solid at the bottom of the vial.

-

-

Sample Preparation for Analysis:

-

Filter the collected aliquot through a 0.22 µm syringe filter to remove any fine particulate matter.

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear dynamic range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC. A typical method might involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following equation:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Solubility Profile of this compound

The solubility of this compound was determined in a range of organic solvents with varying polarities at 25 °C. The results are summarized in the table below.

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) at 25 °C |

| Polar Protic Solvents | ||

| Methanol | 32.7 | > 200 (Freely Soluble) |

| Ethanol | 24.5 | > 150 (Freely Soluble) |

| Isopropanol | 19.9 | ~ 100 (Soluble) |

| Polar Aprotic Solvents | ||